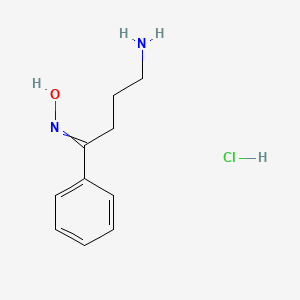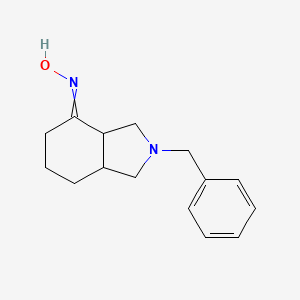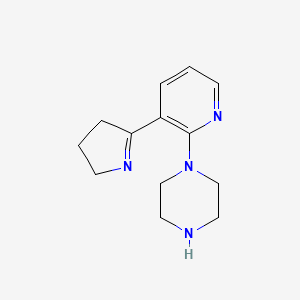
N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de N-(4-amino-1-phénylbutylidène)hydroxylamine est un composé chimique de formule moléculaire C10H15ClN2O et de masse moléculaire de 214,69 g/mol . Il est également connu sous son nom IUPAC, chlorhydrate d'oxime de (1Z)-4-amino-1-phényl-1-butanone . Ce composé se présente généralement sous forme de poudre et est utilisé dans diverses applications de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de N-(4-amino-1-phénylbutylidène)hydroxylamine implique la réaction de la 4-amino-1-phényl-1-butanone avec du chlorhydrate d'hydroxylamine dans des conditions contrôlées . La réaction se déroule généralement dans un solvant organique tel que l'éthanol ou le méthanol, et le mélange est chauffé pour faciliter la réaction. Le produit est ensuite purifié par recristallisation ou d'autres techniques de purification pour obtenir le composé souhaité à haute pureté.
Méthodes de production industrielle
En milieu industriel, la production du chlorhydrate de N-(4-amino-1-phénylbutylidène)hydroxylamine suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté maximaux. L'utilisation de réacteurs automatisés et de systèmes de purification contribue à obtenir une qualité et une efficacité de production constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de N-(4-amino-1-phénylbutylidène)hydroxylamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oximes ou les nitriles correspondants.
Réduction : Il peut être réduit pour former des amines ou d'autres dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution où le groupe hydroxylamine est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les oximes, les nitriles, les amines et les dérivés substitués, en fonction des conditions de réaction et des réactifs utilisés.
Applications de recherche scientifique
Le chlorhydrate de N-(4-amino-1-phénylbutylidène)hydroxylamine a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme intermédiaire dans la préparation d'autres composés.
Biologie : Le composé est utilisé dans des dosages biochimiques et des études impliquant l'inhibition enzymatique et les interactions protéiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de N-(4-amino-1-phénylbutylidène)hydroxylamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur enzymatique, se liant au site actif des enzymes et empêchant leur fonction normale. Il peut également interagir avec les protéines et autres biomolécules, affectant leur structure et leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with proteins and other biomolecules, affecting their structure and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Le chlorhydrate de N-(4-amino-1-phénylbutylidène)hydroxylamine peut être comparé à d'autres composés similaires tels que :
N-(4-amino-1-phénylbutylidène)hydroxylamine : La forme non chlorhydrate du composé.
Oxime de 4-amino-1-phényl-1-butanone : Un composé apparenté présentant des propriétés chimiques similaires.
4-amino-1-phényl-1-butanone : Le composé précurseur utilisé dans la synthèse du chlorhydrate de N-(4-amino-1-phénylbutylidène)hydroxylamine.
Le caractère unique du chlorhydrate de N-(4-amino-1-phénylbutylidène)hydroxylamine réside dans sa structure chimique spécifique et la présence du groupe chlorhydrate, qui peut influencer sa solubilité, sa stabilité et sa réactivité par rapport à des composés similaires .
Propriétés
Formule moléculaire |
C10H15ClN2O |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
N-(4-amino-1-phenylbutylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c11-8-4-7-10(12-13)9-5-2-1-3-6-9;/h1-3,5-6,13H,4,7-8,11H2;1H |
Clé InChI |
RTCOAVIGDKVPRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)
![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)





![4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B11820254.png)

![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)
![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)
